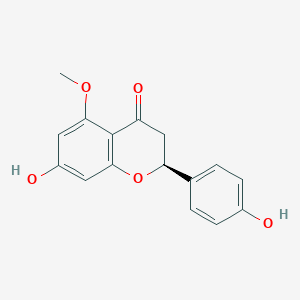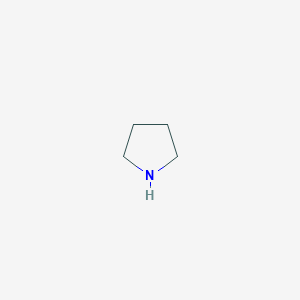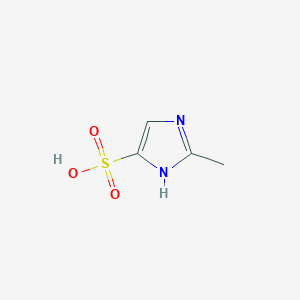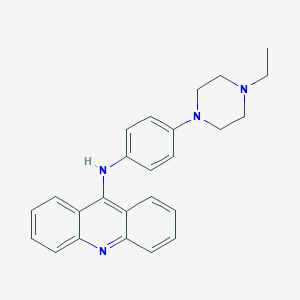
5-O-Methylnaringenin
Overview
Description
5-O-Methylnaringenin is a flavonoid compound . It is a marker, and reduced MS detection of this compound indicated that nifedipine may preferably remove a proton from the 5-position OH group in the A ring of the flavonoid skeleton .
Molecular Structure Analysis
The molecular formula of this compound is C16H14O5 . The molecular weight is 286.28 g/mol . The IUPAC name is (2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one .Physical And Chemical Properties Analysis
This compound has a molecular weight of 286.28 g/mol . It has a XLogP3-AA value of 2.2, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .Scientific Research Applications
Anti-Inflammatory Properties
Research indicates that 7-O-Methylnaringenin, a compound closely related to 5-O-Methylnaringenin, exhibits significant anti-inflammatory effects. A study conducted on lipopolysaccharide-stimulated RAW 264.7 macrophages found that this compound could downregulate various inflammatory cytokines, including tumor necrosis factor (TNF-α), interleukin (IL-6), and interleukin (IL-1β). It also modulates inflammatory responses by blocking NF-қB, ERK1/2, and JNK/MAPKs activation, suggesting potential therapeutic applications in inflammation-related conditions (Soromou et al., 2012).
Metabolism and Structural Modifications
Another aspect of this compound research focuses on its metabolism and structural modifications. Cunninghamella elegans, a fungus, was found to convert 7-O-methylnaringenin (sakuranetin) to naringenin and its sulfated derivatives, showing the metabolic pathways and structural alterations these flavonoids can undergo (Ibrahim et al., 2003).
Synthesis and Chemical Studies
The synthesis of compounds like 6-C-methylnaringenin and its derivatives has been a subject of research, highlighting the chemical processes involved in producing these compounds and their potential biological activities (Jain et al., 1969).
Biological Activities
Studies have also explored the biological activities of naringenin derivatives, including methylnaringenin and acetylnaringenin, in relation to their potential anti-tumor effects. However, specific derivatives like 7,4′-dimethylnaringenin were found to have no significant anti-tumor activity (Zhang Lin, 2010).
Antimicrobial and Antimalarial Activities
7-O-Methylnaringenin has shown weak antimicrobial activity against a range of pathogens, including Candida albicans and Staphylococcus aureus. It also exhibited moderate antimalarial activity against Plasmodium falciparum, suggesting potential use in treating infections (Ahmed et al., 2001).
Impact on Insect Behavior
Research into the effects of naringenin derivatives on insect behavior, specifically the probing behavior of Myzus persicae, has been conducted. This research could lead to the development of crop protection agents based on these compounds (Stec et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
5-O-Methylnaringenin is a flavonoid compound . Flavonoids are known to interact with a wide range of cellular targets, including enzymes, receptors, and signaling pathways . .
Mode of Action
It is known that flavonoids like naringenin, a close relative of this compound, can modulate different cellular signaling pathways, suppress cytokine and growth factor production, and arrest the cell cycle . It is plausible that this compound may have similar effects, but more research is needed to confirm this.
Biochemical Pathways
Flavonoids like naringenin are known to affect inflammation, apoptosis, proliferation, angiogenesis, metastasis, and invasion processes . It is possible that this compound may have similar effects on these pathways.
Pharmacokinetics
It is known that flavonoids like naringenin have low bioavailability due to their low dissolution rate and cell absorption
Result of Action
Flavonoids like naringenin are known to have antioxidant and antiandrogenic properties, as well as their ability to protect from inflammation and cancer . It is possible that this compound may have similar effects, but more research is needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of flavonoids. Factors such as ultraviolet rays, pollution, radiation, smoking, and stress can lead to internal changes, such as oxidative stress, impaired apoptosis, and increased rates of genetic mutations . These factors could potentially influence the action of this compound, but more research is needed to understand these effects.
Biochemical Analysis
Biochemical Properties
It is known that flavonoids like naringenin and its derivatives interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
For instance, 7-O-methylnaringenin, another derivative of naringenin, has been shown to downregulate the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages .
Molecular Mechanism
Based on the studies of related compounds, it can be hypothesized that 5-O-Methylnaringenin may exert its effects at the molecular level through interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
As a flavonoid, it is likely to be involved in the flavonoid biosynthesis pathway
properties
IUPAC Name |
(2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-7,13,17-18H,8H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZLMWSCLBFCBY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1C(=O)C[C@H](O2)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977353 | |
| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61775-19-7 | |
| Record name | 5-O-Methylnaringenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061775197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61775-19-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)



![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)
![(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122463.png)






![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)